Ethylphosphonic acid
Overview
Description
Synthesis Analysis
The synthesis of ethylphosphonic acid derivatives involves several chemical routes, including the hydrothermal synthesis of metal phosphonates from ethyl esters of tetraphosphonic acid. For instance, the ethyl ester of a tetraphosphonic acid, (Et2O3PCH2)4C6H2, was synthesized and used in the hydrothermal synthesis of new metal tetraphosphonates, demonstrating the versatility of ethylphosphonic acid derivatives in forming complex metal-organic frameworks (Stock et al., 2005)(Stock et al., 2005).
Molecular Structure Analysis
The molecular structure of ethylphosphonic acid derivatives is characterized by their ability to form complex structures with metals. For example, the structure of a cadmium tetraphosphonate derived from ethylphosphonic acid exhibits a three-dimensional framework with small channels, highlighting the structural complexity of these compounds (Stock et al., 2005)(Stock et al., 2005).
Chemical Reactions and Properties
Ethylphosphonic acid and its derivatives participate in various chemical reactions, forming bonds with different metals and contributing to the synthesis of materials with unique properties. For instance, the reaction of ethylphosphonic acid derivatives with Nd(III) results in the formation of a complex exhibiting a three-dimensional crystal network (Gan et al., 2006)(Gan et al., 2006).
Physical Properties Analysis
The physical properties of ethylphosphonic acid derivatives, such as their solubility in water and hydrolytic stability, are crucial for their application in various fields. These properties are influenced by the molecular structure and the presence of functional groups (Moszner et al., 2001)(Moszner et al., 2001).
Chemical Properties Analysis
The chemical properties of ethylphosphonic acid derivatives, such as their reactivity and the ability to form complexes with metals, are fundamental for their use in creating materials with desired characteristics. For example, the synthesis and characterization of a copper tetraphosphonate demonstrate the potential of ethylphosphonic acid derivatives in the development of new materials (Kaempfe & Stock, 2008)(Kaempfe & Stock, 2008).
Scientific Research Applications
Butyrylcholinesterase Inhibition
Ethephon, a derivative of ethylphosphonic acid, acts as a phosphorylating agent that inhibits plasma butyrylcholinesterase activity in humans and other animals, showing species-specific sensitivity (Haux, Quistad, & Casida, 2000). Additionally, novel butyrylcholinesterase inhibitors based on ethylphosphonic acids have therapeutic potential (Zhang & Casida, 2002).
Uranium Separation
SBA-15-ethylphosphonic acid demonstrates high sorption ability and selectivity for uranium(VI), suggesting potential applications in uranium(VI) separation (Wang et al., 2014).
Corrosion Inhibition
Ethylphosphonic acid derivatives, such as ethylene bis [(2-hydroxy-5,1,3-phenylene) bis methylene] tetraphosphonic acid, show significant inhibition of carbon steel corrosion, acting as mixed-type inhibitors (Sait et al., 2021).
Agriculture
Ethephon, which releases ethylene, can accelerate the ripening of fruits such as Montmorency sour cherries, affecting fruit quality (Anderson, 1969). It also enhances photosynthesis, carbohydrate metabolism, and stress tolerance in crops like rice (Gautam et al., 2022).
Antiviral Research
Ethylphosphonic acid-based nucleotide analogues have shown antiviral and cytotoxic activities in cell cultures, indicating potential pharmaceutical applications (Efimtseva et al., 1998).
Crystal Growth Kinetics
Organic phosphonates, including ethylphosphonic acid derivatives, significantly influence the growth kinetics of hydroxyapatite crystals, acting as effective inhibitors of crystal growth (Ziȩba et al., 1996).
Winemaking
The formation of ethylphosphonate has been observed in winemaking, where grape juices spiked with phosphonic acid produce detectable amounts of fosetyl in wines aged without yeast lees (Tonidandel et al., 2018).
Microbial Degradation
Research on the microbial degradation of [32P]-ethylphosphonic acid provides insights into the mechanism of organophosphonate CP bond cleavage, important for introducing 32P into organophosphonates (Avila et al., 1991).
Chemical Shift Studies
The chemical shifts of O-ethyl ethylphosphonic acid vary with different conditions, indicating distinct behaviors of its ionized and protonated forms in various solvents and pH levels (Hur & Han, 1993).
Floriculture
Ethephon substrate drenches inhibit stem elongation in ornamental crops, reducing plant height at flowering and causing a delay in flowering (Miller et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O3P/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATNOFPXSDHULC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218044 | |
Record name | Ethylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylphosphonic acid | |
CAS RN |
6779-09-5 | |
Record name | Ethylphosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6779-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006779095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLPHOSPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEL78D6NLX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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